

# Carasiphenol C: A Technical Guide to its Discovery and Natural Source

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## Compound of Interest

Compound Name: Carasiphenol C

Cat. No.: B15595138

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## Abstract

**Carasiphenol C**, a resveratrol trimer, stands as a notable stilbenoid discovered from the aerial parts of *Caragana sinica*. This technical guide provides an in-depth overview of its discovery, natural source, and the methodologies employed for its isolation and characterization. The document is structured to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, presenting detailed experimental protocols, quantitative data, and logical workflows.

## Discovery and Natural Source

**Carasiphenol C** was first isolated from the aerial parts of the plant *Caragana sinica* (Buc'hoz) Rehder, a member of the Fabaceae family.[1] This plant has a history of use in traditional medicine. The discovery was the result of phytochemical investigations aiming to identify novel bioactive compounds from this species.[1] **Carasiphenol C** is classified as a stilbenoid, a class of natural phenols known for their diverse biological activities. Specifically, it is an oligostilbene, a polymer made up of three resveratrol units.

## Physicochemical Properties

The detailed physicochemical properties of **Carasiphenol C** are summarized in the table below. This data is crucial for its identification and for understanding its chemical nature.

Property	Value
Molecular Formula	C <sub>42</sub> H <sub>32</sub> O <sub>12</sub>
Molecular Weight	720.69 g/mol
Class	Stilbenoid (Resveratrol Trimer)
Appearance	Amorphous powder
Solubility	Soluble in methanol, ethanol, ethyl acetate

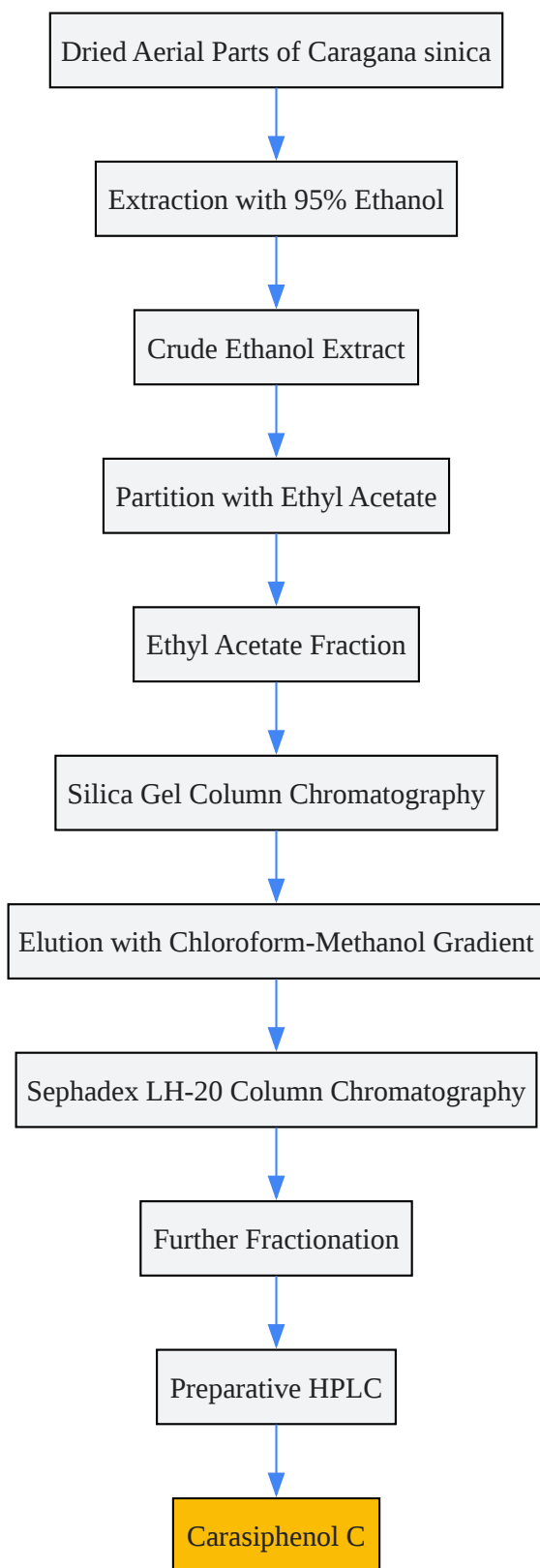
## Experimental Protocols

The isolation and structural elucidation of **Carasiphenol C** involved a series of detailed experimental procedures.

### Extraction and Isolation

The dried and powdered aerial parts of *Caragana sinica* were subjected to an exhaustive extraction process to obtain the crude extract. This was followed by a multi-step chromatographic purification to isolate **Carasiphenol C**.

Experimental Workflow for Extraction and Isolation



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**Caption:** General workflow for the isolation of **Carasiphenol C**.

## Structure Elucidation

The chemical structure of **Carasiphenol C** was determined using a combination of spectroscopic techniques. Mass spectrometry provided the molecular formula, while one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy were used to establish the connectivity and stereochemistry of the molecule.

### Key Spectroscopic Methods:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR):
  - $^1\text{H}$  NMR: Provided information on the proton environments in the molecule.
  - $^{13}\text{C}$  NMR: Identified the number and types of carbon atoms.
  - 2D NMR (COSY, HMQC, HMBC): Established the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

## Quantitative Data

The following tables summarize the key quantitative data obtained for **Carasiphenol C**, which are essential for its unambiguous identification.

### $^{13}\text{C}$ NMR Spectroscopic Data (125 MHz, $\text{CD}_3\text{OD}$ )

Carbon No.	Chemical Shift ( $\delta$ ) ppm
1a	110.1
2a	129.1
3a	106.2
4a	159.8
5a	102.5
6a	129.1
7a	56.4
8a	85.1
1b	132.5
2b	128.8
3b	116.3
4b	158.2
5b	116.3
6b	128.8
1c	119.5
2c	107.8
3c	161.7
4c	96.9
5c	160.4
6c	108.2
7c	40.1
8c	88.9
1d	131.9

2d	129.9
3d	116.4
4d	158.7
5d	116.4
6d	129.9
1e	119.7
2e	107.9
3e	161.8
4e	97.1
5e	160.5
6e	108.4
7e	42.3
8e	89.2
1f	131.5
2f	130.1
3f	116.5
4f	158.9
5f	116.5
6f	130.1

## <sup>1</sup>H NMR Spectroscopic Data (500 MHz, CD<sub>3</sub>OD)

Proton No.	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) in Hz
2a	6.85	d	8.5
3a	6.25	d	2.0
5a	6.15	d	2.0
6a	6.85	d	8.5
7a	4.21	d	5.5
8a	4.95	d	5.5
2b	6.95	d	8.5
3b	6.65	d	8.5
5b	6.65	d	8.5
6b	6.95	d	8.5
2c	5.98	d	2.0
4c	5.85	t	2.0
6c	6.02	d	2.0
7c	4.35	d	6.0
8c	5.15	d	6.0
2d	7.10	d	8.5
3d	6.70	d	8.5
5d	6.70	d	8.5
6d	7.10	d	8.5
2e	6.05	d	2.0
4e	5.90	t	2.0
6e	6.10	d	2.0
7e	4.40	d	6.5

8e	5.20	d	6.5
2f	7.15	d	8.5
3f	6.75	d	8.5
5f	6.75	d	8.5
6f	7.15	d	8.5

## Biological Activity

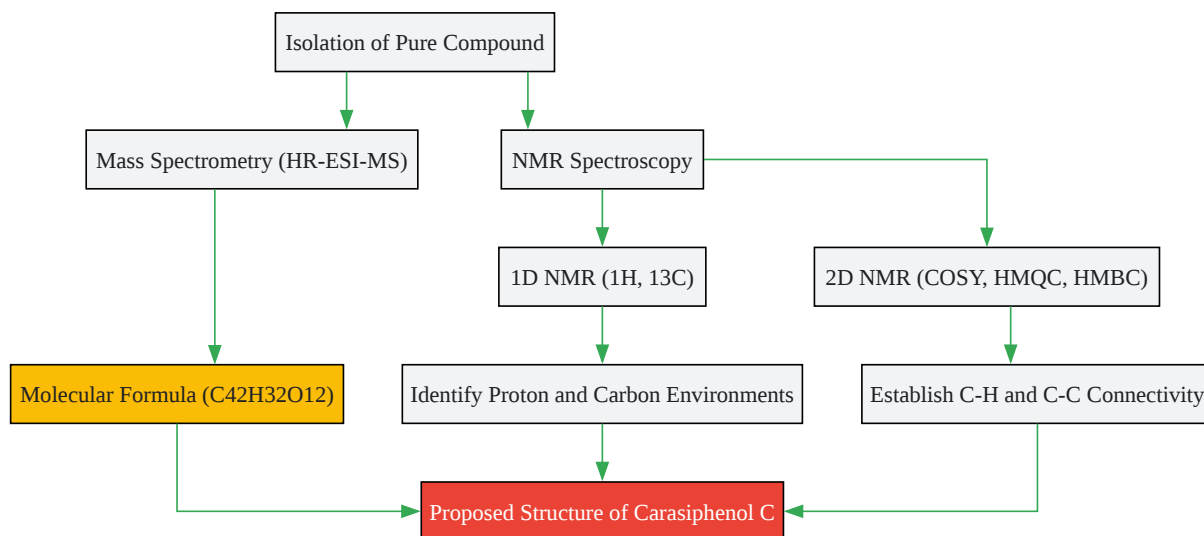
Preliminary biological screenings of compounds isolated from *Caragana sinica* have been reported. While a related compound, Carasiphenol D, showed significant activity against the fungus *Pyricularia oryzae*, specific quantitative biological activity data for **Carasiphenol C** is not yet extensively documented in publicly available literature.<sup>[1]</sup> Further research is warranted to fully elucidate the pharmacological potential of **Carasiphenol C**.

## Logical Relationships in Structure Elucidation

The process of determining the structure of **Carasiphenol C** follows a logical progression of experiments and data analysis.

Diagram of Structure Elucidation Logic





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**Caption:** Logical flow of spectroscopic data analysis for structure elucidation.

## Conclusion

**Carasiphenol C** represents an interesting resveratrol trimer with a complex chemical structure, isolated from *Caragana sinica*. This guide has provided a detailed overview of its discovery, the experimental protocols for its isolation, and the key quantitative data for its characterization. While its biological activity remains an area for further exploration, the information presented here serves as a solid foundation for future research and development efforts centered on this natural product.

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## References

- 1. researchgate.net [researchgate.net]
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